molecular formula C6H10KO10P B12674218 alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassiumsalt CAS No. 71662-14-1

alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassiumsalt

Cat. No.: B12674218
CAS No.: 71662-14-1
M. Wt: 312.21 g/mol
InChI Key: UOSGPNKDBKIZMF-YXUDEUAMSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt: is a chemical compound with the molecular formula C6H10KO10P It is a derivative of glucuronic acid, which is a carboxylic acid form of glucose

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt typically involves the phosphorylation of glucuronic acid. The reaction conditions often include the use of phosphorylating agents such as phosphorus oxychloride (POCl3) or phosphoric acid (H3PO4) in the presence of a base like potassium hydroxide (KOH). The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product.

Industrial Production Methods: : In industrial settings, the production of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt may involve large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The product is then purified through processes such as crystallization, filtration, and drying to obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions: : Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can convert it into other forms of glucuronic acid derivatives.

    Substitution: The phosphate group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its role in metabolic pathways and its interactions with enzymes.

    Medicine: Research is being conducted on its potential therapeutic applications, including its use in drug delivery systems.

    Industry: It is utilized in the production of pharmaceuticals, cosmetics, and other chemical products.

Mechanism of Action

The mechanism of action of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in phosphorylation and dephosphorylation reactions. These interactions can influence various biochemical processes, including signal transduction, energy metabolism, and cellular regulation.

Comparison with Similar Compounds

Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt can be compared with other similar compounds, such as:

    Glucuronic acid: The parent compound from which it is derived.

    Glucose-6-phosphate: Another phosphorylated sugar with different biochemical roles.

    Glucuronic acid-1-phosphate: A closely related compound with similar properties.

The uniqueness of alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt lies in its specific structure and the presence of both a carboxylic acid and a phosphate group, which confer distinct chemical and biological properties.

Biological Activity

Alpha-D-Glucopyranuronic acid, 1-(dihydrogen phosphate), potassium salt (commonly referred to as glucuronic acid phosphate) is a derivative of glucuronic acid that has garnered attention for its potential biological activities. This compound plays a significant role in various biochemical pathways and exhibits several biological effects, particularly related to plant physiology and potential therapeutic applications.

  • Chemical Formula : C₆H₉K₂O₉P
  • Molecular Weight : 248.2 g/mol
  • Structure : It consists of a glucopyranose ring with a uronic acid functional group and a phosphate moiety.

Biological Functions

  • Plant Growth and Defense Mechanisms :
    • Recent studies indicate that glucuronic acid derivatives, including its potassium salt, may be involved in plant defense mechanisms. For instance, they can be released during pathogen attacks, suggesting a role in signaling pathways that activate defense responses in plants. This is particularly noted in the context of interactions with pathogens like Botrytis cinerea, where phosphorylated oligosaccharides are produced upon infection, potentially acting as signaling molecules for plant stress responses .
  • Cell Growth Regulation :
    • Glucuronic acid and its derivatives have been implicated in cell growth regulation. They may facilitate plasma membrane remodeling during rapid cell division phases, as observed in cultured rose cells where their accumulation correlates with periods of active growth . This suggests that glucuronic acid phosphate could play a role in cellular signaling related to growth and development.
  • Hydrogel Formation :
    • The compound has been studied for its ability to form hydrogels when combined with other biopolymers. Non-thermal plasma treatments have been shown to enhance the properties of alginate solutions, which share similar functional groups with glucuronic acid. This modification can lead to improved biocompatibility and functionality in biomedical applications .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Plant Defense MechanismsInduction of stress responses during pathogen attack
Cell Growth RegulationPromotion of cell division and plasma membrane remodeling
Hydrogel FormationEnhanced properties when treated with non-thermal plasma

Case Studies

  • Case Study: Plant Defense Activation :
    In a study focusing on Arabidopsis thaliana, researchers found that the release of glucuronic acid derivatives during pathogen attack led to the activation of specific defense pathways. The absence of these compounds resulted in increased susceptibility to pathogens, highlighting their critical role in plant immunity .
  • Case Study: Hydrogel Applications :
    A study investigated the use of glucuronic acid phosphate in creating hydrogels for drug delivery systems. The hydrogels exhibited controlled release properties and biocompatibility, making them suitable for various biomedical applications .

Properties

CAS No.

71662-14-1

Molecular Formula

C6H10KO10P

Molecular Weight

312.21 g/mol

IUPAC Name

potassium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-phosphonooxyoxane-2-carboxylate

InChI

InChI=1S/C6H11O10P.K/c7-1-2(8)4(5(10)11)15-6(3(1)9)16-17(12,13)14;/h1-4,6-9H,(H,10,11)(H2,12,13,14);/q;+1/p-1/t1-,2-,3+,4-,6+;/m0./s1

InChI Key

UOSGPNKDBKIZMF-YXUDEUAMSA-M

Isomeric SMILES

[C@@H]1([C@@H]([C@H](O[C@@H]([C@@H]1O)OP(=O)(O)O)C(=O)[O-])O)O.[K+]

Canonical SMILES

C1(C(C(OC(C1O)OP(=O)(O)O)C(=O)[O-])O)O.[K+]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.